Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

Catalog No.
S15373478
CAS No.
M.F
C20H31N3O3
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin...

Product Name

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(15(3)4)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,21H2,1-4H3

InChI Key

GHVXPQBLXKEHFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a complex organic compound characterized by its unique structural features, which include a carbamate functional group, a pyrrolidine ring, and an isopropyl substituent. Its systematic name indicates that it is derived from the amino acid structure of 2-amino-3-methylbutanoic acid, integrated into a pyrrolidine framework. The compound exhibits potential therapeutic applications due to its biological activity and structural properties.

Typical of carbamates and amines. Key reactions include:

  • Hydrolysis: Carbamates like this compound can hydrolyze in the presence of water to yield the corresponding amine and carbon dioxide.
  • Acylation: The amino group can participate in acylation reactions, forming peptide bonds with carboxylic acids or their derivatives.
  • Deprotection: If protective groups are used during synthesis, they can be removed under acidic or basic conditions.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in medicinal chemistry.

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate has shown promising biological activities, particularly in the field of pharmacology. Research indicates that compounds with similar structures exhibit:

  • Antiviral properties: Some derivatives have been identified as effective against viral infections, suggesting potential therapeutic applications in treating viral diseases .
  • Neuroprotective effects: Compounds containing pyrrolidine rings are often studied for their neuroprotective capabilities, which may relate to their ability to modulate neurotransmitter systems.

The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, the pyrrolidine ring can be synthesized through cyclization reactions.
  • Carbamoylation: The introduction of the carbamate group can be achieved by reacting an amine with a carbonyl compound in the presence of activating agents.
  • Final Coupling: The final structure is obtained by coupling the isopropyl group and benzyl moiety to the core structure, often using coupling reagents like EDC or DCC.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The unique structure of Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate lends itself to various applications:

  • Pharmaceutical Development: Its potential antiviral and neuroprotective properties make it a candidate for drug development targeting viral infections and neurodegenerative diseases.
  • Biochemical Research: The compound can serve as a tool in biochemical studies focused on enzyme inhibition or receptor modulation due to its structural similarities to biologically active molecules.

Interaction studies involving Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate often focus on its binding affinities with biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Studies may explore its ability to inhibit enzymes related to disease pathways, contributing to understanding its pharmacological effects.

Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butoxycarbonyl (Boc) derivativesContains a carbamate groupCommonly used as protecting groups in peptide synthesis
Pyrrolidine-based inhibitorsContains a pyrrolidine ringOften studied for neuroprotective effects
Benzyl carbamatesContains benzyl and carbamate groupsUsed in various therapeutic applications

These compounds highlight the unique aspects of Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate, particularly its specific combination of an amino acid-derived structure and a pyrrolidine ring, which may confer distinct biological activities compared to other related compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

361.23654186 g/mol

Monoisotopic Mass

361.23654186 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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